molecular formula C10H13N B8048317 (R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Cat. No.: B8048317
M. Wt: 147.22 g/mol
InChI Key: FMQGLSSKBZCURE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Methyl-indan-1-ylamine is an organic compound belonging to the class of amines It features a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methyl-indan-1-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylindanone.

    Reduction: The ketone group in 6-methylindanone is reduced to form 6-methylindan-1-ol.

    Amination: The hydroxyl group in 6-methylindan-1-ol is then converted to an amine group through a series of reactions, including protection, activation, and nucleophilic substitution.

Industrial Production Methods: Industrial production of ®-6-Methyl-indan-1-ylamine may involve catalytic hydrogenation and chiral resolution techniques to ensure the desired enantiomer is obtained in high purity.

Types of Reactions:

    Oxidation: ®-6-Methyl-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted indan derivatives.

Chemistry:

    Catalysis: ®-6-Methyl-indan-1-ylamine can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of monoamine oxidase.

Medicine:

    Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting neurological disorders.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ®-6-Methyl-indan-1-ylamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby modulating neurological activity.

Comparison with Similar Compounds

    6-Methyl-indan-1-ylamine: The non-chiral version of the compound.

    6-Methyl-indan-1-ol: The alcohol precursor in the synthesis of ®-6-Methyl-indan-1-ylamine.

    Indan-1-ylamine: A structurally similar compound lacking the methyl group.

Uniqueness: ®-6-Methyl-indan-1-ylamine is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.

Properties

IUPAC Name

(1R)-6-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGLSSKBZCURE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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